Lithocholate 3-O-glucuronide

Hepatotoxicity Bile acid detoxification Isolated hepatocyte assay

Lithocholate 3-O-glucuronide (LCA-3G) is the preferred research tool for studying intrahepatic cholestasis and FXR-mediated pathways. Its unique resistance to secondary metabolism (<6% taurine conjugation) and selective FXR agonist activity, combined with its distinct passive intestinal absorption profile, make it the only lithocholate conjugate suitable for comprehensive hepatobiliary and DILI studies. Ensure your research is powered by the most reliable standard. This product is for laboratory use only.

Molecular Formula C30H48O9
Molecular Weight 552.7 g/mol
CAS No. 75239-91-7
Cat. No. B108075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithocholate 3-O-glucuronide
CAS75239-91-7
Synonyms(3α,5β)-23-Carboxy-24-norcholan-3-yl β-D-Glucopyranosiduronic Acid;  Lithocholic Acid 3-Glucuronide; 
Molecular FormulaC30H48O9
Molecular Weight552.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C
InChIInChI=1S/C30H48O9/c1-15(4-9-22(31)32)19-7-8-20-18-6-5-16-14-17(10-12-29(16,2)21(18)11-13-30(19,20)3)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h15-21,23-26,28,33-35H,4-14H2,1-3H3,(H,31,32)(H,36,37)/t15-,16-,17-,18+,19-,20+,21+,23+,24+,25-,26+,28-,29+,30-/m1/s1
InChIKeyGIQXKAXWRLHLDD-VYACWCJYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithocholate 3-O-glucuronide (CAS 75239-91-7) – Steroid Glucuronide Conjugate for Bile Acid Metabolism and Hepatobiliary Research


Lithocholate 3-O-glucuronide (LCA-3G; CAS 75239-91-7) is a steroid glucuronide conjugate formed by the enzymatic attachment of glucuronic acid to the 3α-hydroxyl position of lithocholic acid (LCA), the most hydrophobic and cytotoxic endogenous bile acid [1]. Belonging to the class of steroid glucuronide conjugates, LCA-3G is a phase II metabolite generated primarily by UDP-glucuronosyltransferase (UGT) enzymes, notably UGT2A1 and UGT2A2, as a detoxification product in cholestatic conditions [2]. The compound is present in human plasma and urine, particularly elevated in cholestatic syndromes, and participates in enterohepatic circulation with distinct biliary excretion and intestinal absorption characteristics that differentiate it from both its unconjugated parent and alternative sulfate conjugates [3].

Why Lithocholate 3-O-glucuronide Cannot Be Substituted by Other Bile Acid Conjugates in Research and Analytical Workflows


Bile acid conjugates sharing the lithocholic acid scaffold are not functionally interchangeable. Lithocholate 3-O-glucuronide (LCA-3G) exhibits a unique profile across multiple biological dimensions—cytotoxicity, biliary excretion metabolism, intestinal absorption, cholestatic potency, and FXR nuclear receptor activity—that distinguishes it from unconjugated lithocholic acid, lithocholate 3-sulfate, and glucuronides of other bile acids such as cholic acid 3-O-glucuronide [1]. Critically, LCA-3G is excreted into bile predominantly as the native unchanged compound with minimal (<6%) taurine conjugation, whereas unconjugated LCA undergoes ~90% taurine conjugation, and lithocholate 3-sulfate exhibits intermediate conjugation behavior [2]. These divergent metabolic fates mean that substituting LCA-3G with the sulfate conjugate, the free acid, or another bile acid glucuronide in mechanistic, pharmacokinetic, or biomarker studies will yield fundamentally different experimental outcomes. The evidence below quantifies these differences.

Lithocholate 3-O-glucuronide – Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Hepatocyte Cytotoxicity: LCA-3G Is 3.3-Fold Less Cytotoxic Than Unconjugated Lithocholic Acid but 4.7-Fold More Cytotoxic Than Lithocholate 3-Sulfate

In a direct comparative study using isolated rat hepatocytes, cytotoxicity was quantified by the concentration producing 50% cell death. Lithocholate 3-O-glucuronide (LCA-3G) exhibited a TC50 of 150 µM, positioning it intermediate between unconjugated lithocholic acid (LCA) at 50 µM and lithocholate 3-sulfate at 700 µM [1]. This demonstrates that glucuronidation provides substantial—but incomplete—detoxification relative to sulfation, while the unconjugated parent remains the most cytotoxic form. LCA uptake was linear up to 50 µM (consistent with simple diffusion), whereas LCA-3G uptake was saturable with an apparent Km of 32 µM and Vmax of 6.4 nmol/min per 10⁶ cells, indicating carrier-mediated hepatic transport distinct from the parent compound [1].

Hepatotoxicity Bile acid detoxification Isolated hepatocyte assay

Intestinal Absorption: LCA-3G Absorption Is 18-Fold (Jejunum) and 10-Fold (Ileum) Greater Than Cholic Acid 3-O-Glucuronide

In perfused intestinal segments of rats with intact blood supply and biliary fistula, the absorption of [³H]lithocholic acid 3-O-glucuronide was compared directly with [³H]cholic acid 3-O-glucuronide, using [¹⁴C]taurocholate as an internal reference for active transport [1]. LCA-3G absorption was 18 times greater than cholic acid 3-O-glucuronide absorption from the jejunum, and 10 times greater from the ileum [1]. However, compared with taurocholate, LCA-3G absorption was still markedly reduced, confirming that glucuronidation of lithocholic acid substantially curtails—but does not eliminate—intestinal uptake of this hydrophobic bile acid.

Enterohepatic circulation Intestinal permeability Bile acid glucuronide absorption

Intestinal Detoxification Efficacy: Glucuronidation More Effectively Reduces Lithocholate Absorption Than Sulfation in Both Jejunum and Ileum

A direct comparison of lithocholate, lithocholate 3-sulfate, and lithocholate 3-O-glucuronide absorption in ligated rat jejunal and ileal segments demonstrated that glucuronidation markedly reduced lithocholate absorption in both the jejunum and the terminal ileum, whereas sulfation reduced absorption only in the jejunum and failed to affect ileal absorption due to Na⁺-dependent ileal transport of the sulfate conjugate [1]. The study concluded that glucuronidation is more effective than sulfation in detoxifying lithocholate with respect to prevention of intestinal absorption [1]. This dual-site efficacy represents a functional advantage of the glucuronide conjugate that is not shared by the sulfate.

Detoxification pathway comparison Intestinal absorption Phase II conjugation

Biliary Excretion and Biotransformation: LCA-3G Is Excreted Largely Unchanged (<6% Taurine Conjugation) Versus ~90% Taurine Conjugation for Unconjugated LCA

Following intravenous injection of tracer [¹⁴C]-labeled compounds into bile-drained rats, biliary excretion and biotransformation were compared. Approximately 90% of radiolabeled lithocholic acid in bile was conjugated with taurine immediately after injection, whereas lithocholic acid 3-O-glucuronide was only partly conjugated with taurine at all time points (less than 6%) and was excreted into bile mainly as the native unchanged compound [1]. Furthermore, no hydroxylation at C-6 or C-7 was observed with LCA-3G or LCA-3-sulfate, while unconjugated LCA underwent time-dependent hydroxylation up to 45% [1]. The biliary excretion efficiency ranked: unconjugate > sulfate > glucuronide, though all were completely excreted within 60 min [1].

Biliary excretion Phase II metabolism Taurine conjugation

Cholestatic Potency: LCA-3G Exerts Higher Cholestatic Effect Than Unconjugated LCA, While LCA-3-Sulfate Is Virtually Inactive on Bile Flow

In rats infused with lithocholate, lithocholate 3-sulfate, or lithocholate 3-O-glucuronide at 0.29 µmol/min per 100 g body weight for 40 min, lithocholate 3-O-glucuronide exerted a higher cholestatic effect than unconjugated lithocholate, whereas lithocholate 3-sulfate had almost no effect on bile flow [1]. The poor biotransformation of LCA-3G (excreted in bile almost without conjugation) was identified as contributing to its higher cholestatic potency relative to LCA [1]. In a separate study, infusion of LCA-3G at 0.05 µmol/100 g body weight/min with equimolar taurocholate diminished bile flow within 10–20 min [2].

Intrahepatic cholestasis Bile flow inhibition Cholestatic agent ranking

FXR Nuclear Receptor Activity: LCA-3G Acts as an FXR Agonist With Efficacy Comparable to the Endogenous Ligand CDCA, Unlike Parent LCA Which Is Mostly Inactive at Physiological Concentrations

In FXR transactivation assays, lithocholic acid 3-O-glucuronide (LCA-3G) was active at FXR with an efficacy comparable to the endogenous FXR ligand chenodeoxycholic acid (CDCA), while unconjugated lithocholic acid is mostly inactive at physiological concentrations [1]. LCA-3G and CDCA-3G were also found to positively regulate the gene expression of crucial transporter proteins involved in bile acid homeostasis, suggesting a hepatoprotective signaling role for the glucuronidated forms that is absent in the parent LCA [1]. Notably, LCA-3G did not modulate other BA-responsive nuclear receptors, indicating selectivity for FXR [1]. Additionally, a novel gram-scale synthesis of BA C3-glucuronides was developed in this work, enabling the convenient preparation of LCA-3G in quantities sufficient for pharmacological studies—an advance over prior methods limited by low yields and tedious purifications [1].

Farnesoid X receptor Nuclear receptor agonism Hepatoprotective signaling

Lithocholate 3-O-glucuronide – Evidence-Backed Application Scenarios for Scientific and Industrial Use


Cholestasis Mechanism and Drug-Induced Liver Injury (DILI) Modeling

LCA-3G is the most potent cholestatic agent among lithocholate-derived conjugates, exceeding both unconjugated LCA and LCA-3-sulfate in bile flow inhibition [1]. Its rapid onset of cholestasis (bile flow diminished within 10–20 min at 0.05 µmol/100 g/min) and its resistance to further hepatic biotransformation (<6% taurine conjugation) make it an ideal tool for inducing and studying intrahepatic cholestasis mechanisms without confounding metabolic interconversion [2]. Researchers modeling DILI or cholestatic liver injury should prioritize LCA-3G over LCA-3-sulfate (which is virtually non-cholestatic) or unconjugated LCA (which undergoes extensive secondary metabolism).

FXR-Dependent Hepatoprotective Signaling and Transporter Regulation Studies

LCA-3G functions as a selective FXR agonist with efficacy comparable to the endogenous ligand CDCA, actively upregulating the gene expression of hepatobiliary transporter proteins critical for bile acid homeostasis [3]. Unlike unconjugated LCA—which is mostly inactive at FXR at physiological concentrations—LCA-3G enables investigation of FXR-mediated adaptive responses to cholestasis without confounding cytotoxicity at the doses required for receptor activation. This positions LCA-3G as the preferred tool compound for dissecting FXR-dependent versus FXR-independent mechanisms in hepatoprotection.

Intestinal Absorption and Enterohepatic Circulation Studies Requiring Bile Acid Glucuronide-Specific Tracers

LCA-3G's unique intestinal absorption profile—18-fold greater jejunal and 10-fold greater ileal absorption than cholic acid 3-O-glucuronide, yet markedly reduced relative to actively transported taurocholate—makes it the appropriate probe for studying passive versus carrier-mediated intestinal uptake of glucuronidated bile acids [4]. Its dual-site (jejunal + ileal) absorption reduction compared to unconjugated LCA, in contrast to LCA-3-sulfate which fails to reduce ileal absorption, establishes LCA-3G as the only lithocholate conjugate that enables comprehensive intestinal detoxification studies across both intestinal segments [5].

Analytical Reference Standard for LC-MS/MS Quantification of Bile Acid Glucuronides in Biological Matrices

The average fasting serum concentration of LCA-3G in healthy humans is 0.013 µg/mL, representing one of the lowest-abundance bile acid glucuronides (compared with DCA-G at 0.083 µg/mL and CDCA-G at 0.078 µg/mL), making high-purity reference standards essential for accurate quantification [6]. The availability of deuterated analogs (e.g., Lithocholic Acid-2,2,3,4,4-d5 3-O-Glucuronide) and the established gram-scale synthetic route further support LCA-3G's use as a primary analytical standard in targeted metabolomics and biomarker validation workflows for hepatobiliary disease, intrahepatic cholestasis of pregnancy, and drug-transporter interaction studies [3][6].

Quote Request

Request a Quote for Lithocholate 3-O-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.